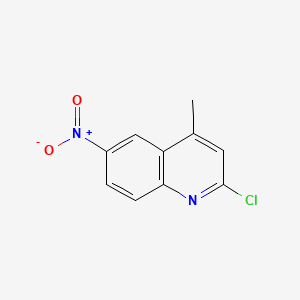
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Descripción general
Descripción
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a hydroxyl group, and the hydrogen atom at the fourth position is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Safety and Hazards
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mecanismo De Acción
Mode of Action
It is known that the trifluoromethyl group in organic compounds can significantly impact the chemical reactivity and physico-chemical behavior .
Biochemical Pathways
The compound may influence various pathways due to the presence of the trifluoromethyl group .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests it may have good bioavailability .
Result of Action
Given the lack of specific information, it is difficult to describe the precise effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through aromatic trifluoromethylation reactions. Common reagents for this process include trifluoromethyl iodide (CF3I) and copper powder, which facilitate the substitution of a hydrogen atom on the aromatic ring with a trifluoromethyl group.
Esterification: The hydroxyl group at the second position can be introduced through esterification reactions. This involves reacting 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of methyl 2-hydroxy-4-(trifluoromethyl)benzoate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Halides, amines
Comparación Con Compuestos Similares
Methyl 2-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate: Similar structure but with the hydroxyl and trifluoromethyl groups at different positions.
Methyl 2-fluoro-4-hydroxybenzoate: Contains a fluorine atom instead of a trifluoromethyl group, leading to different electronic effects.
Uniqueness: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group at the fourth position. This group significantly enhances the compound’s electron-withdrawing capacity, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts.
Propiedades
IUPAC Name |
methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELIHAAUCMEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325142 | |
| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-28-8 | |
| Record name | NSC408853 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




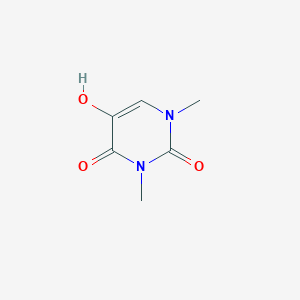
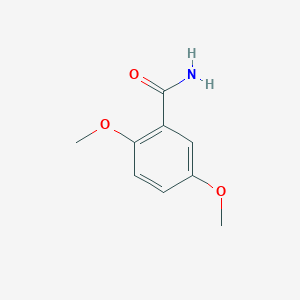
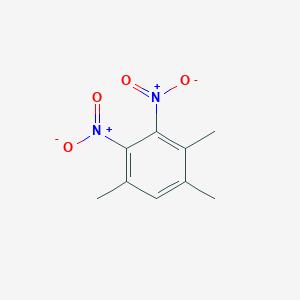
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)
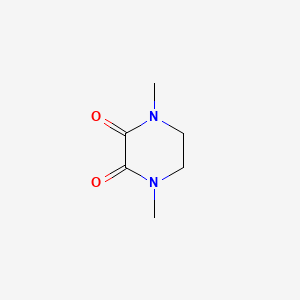

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)


![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)
